Cas no 2171439-29-3 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid
- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid
- 2171439-29-3
- EN300-1549139
-
- インチ: 1S/C23H23F3N2O5/c1-13(11-19(29)28-22(2,20(30)31)23(24,25)26)27-21(32)33-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t13-,22?/m1/s1
- InChIKey: IICBYMSAFVLGIA-BXWDTWGJSA-N
- ほほえんだ: FC(C(C(=O)O)(C)NC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 464.15590632g/mol
- どういたいしつりょう: 464.15590632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1549139-10.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1549139-0.5g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1549139-1.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1549139-1000mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1549139-50mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1549139-500mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1549139-100mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1549139-0.1g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1549139-10000mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1549139-250mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3,3-trifluoro-2-methylpropanoic acid |
2171439-29-3 | 250mg |
$3099.0 | 2023-09-25 |
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acidに関する追加情報
Introduction to 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid (CAS No. 2171439-29-3)
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid, identified by its CAS number 2171439-29-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up a myriad of possibilities for its application in drug discovery and development.
The trifluoromethyl moiety is a well-documented pharmacophore in medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity at biological targets. This feature makes compounds incorporating trifluoromethyl groups highly desirable in the design of novel therapeutic agents. In contrast, the Fmoc group is commonly employed in peptide synthesis as a protecting group for amino acids during solid-phase peptide manufacturing. The combination of these two functionalities in 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid suggests potential applications in both small-molecule drug development and peptide-based therapeutics.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like the trifluoromethyl and Fmoc groups influence the biological activity of molecules. Studies have demonstrated that the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of adjacent functional groups, thereby affecting enzyme inhibition or receptor binding. Similarly, the rigidity imparted by the fluorenylmethoxycarbonyl group can stabilize conformations that are favorable for biological interaction. These insights have guided the rational design of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid as a lead compound for further medicinal chemistry exploration.
The stereochemical configuration at the (3R) position adds another layer of complexity to this compound's profile. Chirality is a critical factor in pharmaceuticals, as enantiomers often exhibit distinct pharmacological properties. The (R) configuration suggests that this compound may exhibit specific interactions with chiral biological targets, such as enzymes or receptors that recognize particular stereoisomers. This aspect has been extensively studied in recent years, with numerous reports highlighting the importance of chirality in drug efficacy and safety. The synthesis and characterization of stereospecific analogs like 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid are therefore of paramount interest to researchers aiming to develop next-generation therapeutics.
The structural motif of this compound also includes an amide linkage between the butanamido and trifluoromethyl-substituted propanoic acid moieties. Amides are ubiquitous in biologically active molecules due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The presence of multiple amide groups can enhance solubility and bioavailability while simultaneously providing multiple sites for interaction with biological targets. This has led to amide-based compounds being widely explored as pharmacological agents across various therapeutic areas.
In terms of synthetic methodologies, the preparation of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid would likely involve multi-step organic synthesis involving protection-deprotection strategies for the Fmoc group and stereochemical control at the (R) configuration. Advances in asymmetric synthesis have provided powerful tools for constructing complex chiral molecules with high enantioselectivity. Techniques such as catalytic asymmetric hydrogenation or chiral auxiliary-assisted strategies could be employed to achieve the desired stereochemical outcome efficiently.
The potential applications of this compound extend beyond traditional small-molecule drug development. Peptide mimetics are an emerging class of therapeutics that mimic the structure and function of natural peptides while offering improved pharmacokinetic properties. The presence of an amide bond and other functional groups makes 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid a promising candidate for designing peptide-like molecules with enhanced stability and bioactivity. Such peptide mimetics have shown great promise in treating various diseases, including cancer and inflammatory disorders.
Recent studies have also highlighted the role of fluorinated compounds in modulating immune responses and enhancing vaccine efficacy. The trifluoromethyl group is known to improve metabolic stability against cytochrome P450-mediated degradation, which is crucial for long-lasting therapeutic effects. Additionally, fluorine atoms can influence pharmacokinetic profiles by affecting solubility and lipophilicity parameters. Given these properties, 2-(2171439) might find applications in immunotherapeutic approaches where sustained bioavailability is essential.
The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protecting group but also introduces additional structural complexity that could be exploited for targeted drug delivery systems. Fluorene-based moieties are known for their fluorescence properties, which can be leveraged for imaging applications or as probes in cellular studies. By integrating such functionalities into drug candidates, 2171439 could potentially be developed into dual-modality therapeutics capable of both treating disease and providing real-time monitoring of treatment efficacy.
In conclusion, 2171439 represents a structurally sophisticated molecule with significant potential in pharmaceutical research and development. Its unique combination of functional groups—such as the trifluoromethyl moiety, Fmoc protecting group, (R) stereocenter, amide linkages—makes it an attractive candidate for further exploration across multiple therapeutic areas including oncology, immunology, peptide mimetics,and vaccine development.. With ongoing advancements in synthetic chemistry, computational biology,and drug discovery technologies,the future looks promising for harnessing compounds like 2171439 into novel therapeutic agents that address unmet medical needs effectively..
2171439-29-3 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid) 関連製品
- 904369-24-0(8-Bromo-6-chloroquinoline-2-carbaldehyde)
- 922039-56-3(3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide)
- 939968-87-3(4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid)
- 2229643-98-3(2-3-(4-fluorophenyl)prop-2-en-1-yloxirane)
- 1695350-50-5(8-oxaspiro4.5decane-1-sulfonamide)
- 1806945-06-1(5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde)
- 2229281-71-2(methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 1207008-67-0(N-2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl-2-(1H-indol-1-yl)acetamide)
- 2228432-95-7(1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine)
- 1226437-64-4(1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide)



